N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-(p-tolyl)-2H-imidazol-4-yl)thio)acetamide is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 398.44 g/mol
- CAS Number : 618427-26-2
This compound features a 2H-imidazole moiety linked to a dioxin derivative, which is crucial for its biological interactions.
The biological activity of this compound primarily involves the inhibition of key enzymes and pathways associated with various diseases:
- Antiproliferative Activity : Research indicates that this compound exhibits strong antiproliferative effects on cancer cell lines. It has been shown to induce cell cycle arrest in the G2/M phase and promote apoptosis through intrinsic pathways involving caspase activation and mitochondrial depolarization .
- Enzyme Inhibition : The compound has been tested against various enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. Inhibition of these enzymes suggests potential therapeutic benefits in managing these conditions .
Efficacy Against Cancer
In vitro studies have demonstrated that this compound shows varying levels of cytotoxicity against different cancer cell lines:
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HeLa | 0.45 | Inhibits tubulin polymerization |
A549 | 0.30 | Induces apoptosis |
HT-29 | 0.40 | Cell cycle arrest |
MDA-MB-231 | >10 | Reduced potency with structural changes |
The most notable activity was observed in HeLa cells, where it was found to be significantly more potent than other derivatives .
Case Studies
Several studies have explored the biological activity of related compounds derived from the same dioxin framework:
- Study on Derivatives : A series of derivatives were synthesized and screened for their antiproliferative activities. The results indicated that modifications in the p-tolyl group significantly affected potency, with para-substituted derivatives showing superior activity compared to meta-substituted ones .
- Zebrafish Model : In vivo experiments using zebrafish models demonstrated that the compound could effectively reduce tumor growth and enhance survival rates in treated groups compared to controls . This suggests that the compound's effects may be translatable to mammalian systems.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2,2-dimethyl-5-(4-methylphenyl)imidazol-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-4-6-15(7-5-14)20-21(25-22(2,3)24-20)29-13-19(26)23-16-8-9-17-18(12-16)28-11-10-27-17/h4-9,12H,10-11,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYZQPPZHCDSDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(N=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。